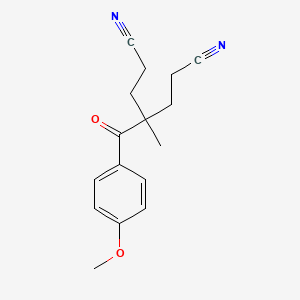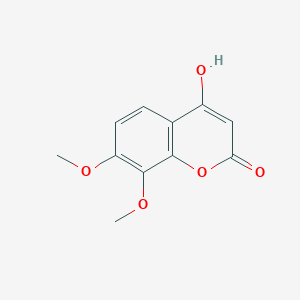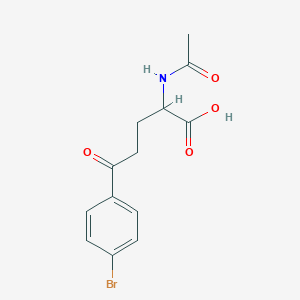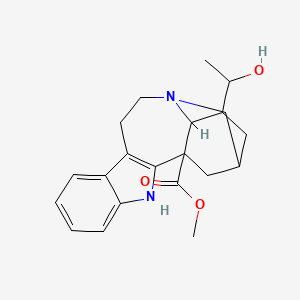
(-)-20S-Heyneanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-20S-Heyneanine is a naturally occurring alkaloid compound found in certain plant species It is known for its complex molecular structure and potential biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (-)-20S-Heyneanine involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The synthetic route typically starts with the extraction of precursor compounds from natural sources, followed by a series of chemical reactions to build the complex structure of this compound. Common reaction conditions include controlled temperatures, specific pH levels, and the use of solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from plant sources or the use of biotechnological methods to produce the compound in significant quantities. The process often requires optimization of reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(-)-20S-Heyneanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: Substitution reactions involve the replacement of certain atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized derivatives, while reduction reactions can produce reduced forms of the compound with modified functional groups.
Aplicaciones Científicas De Investigación
(-)-20S-Heyneanine has a wide range of scientific research applications, including:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for the synthesis of other complex molecules.
Biology: Researchers investigate the biological activities of this compound, including its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine: The compound is explored for its potential therapeutic applications, such as its effects on specific diseases or conditions.
Industry: this compound may have applications in various industrial processes, including the development of new materials or chemical products.
Mecanismo De Acción
The mechanism of action of (-)-20S-Heyneanine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
(-)-20S-Heyneanine can be compared with other similar alkaloid compounds, such as:
Ajmaline: Another alkaloid with similar structural features but different biological activities.
Reserpine: Known for its use in medicine, reserpine shares some structural similarities with this compound.
Yohimbine: An alkaloid with distinct pharmacological properties, often compared with this compound for its structural and functional similarities.
The uniqueness of this compound lies in its specific molecular structure and the particular biological activities it exhibits, distinguishing it from other related compounds.
Propiedades
Número CAS |
4865-78-5 |
|---|---|
Fórmula molecular |
C21H26N2O3 |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
methyl 17-(1-hydroxyethyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate |
InChI |
InChI=1S/C21H26N2O3/c1-12(24)16-9-13-10-21(20(25)26-2)18-15(7-8-23(11-13)19(16)21)14-5-3-4-6-17(14)22-18/h3-6,12-13,16,19,22,24H,7-11H2,1-2H3 |
Clave InChI |
VGDQBNXQAOYMPS-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Bromophenyl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B14740774.png)
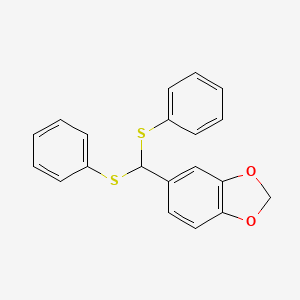

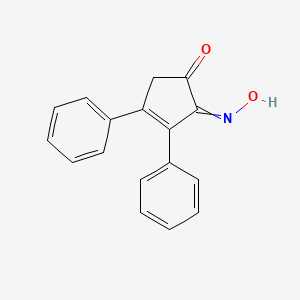

![N,N-diethyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride;hydrochloride](/img/structure/B14740815.png)

![2-[4-[Carboxy(phenyl)methyl]-1,4-dihydroxycyclohexyl]-2-phenylacetic acid](/img/structure/B14740831.png)
![(2S,5R,6R)-6-[(2-methoxy-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14740838.png)
